“N-Propylcyclopropanemethylamine” is an organic compound with the linear formula:
C3H5CH2NHCH2CH2CH3C_3H_5CH_2NHCH_2CH_2CH_3C3H5CH2NHCH2CH2CH3
. It’s a liquid with a refractive index of 1.43 and a density of 0.792 g/mL at 25 °C . However, the specific scientific fields it’s used in, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not specified.N-Propylcyclopropanemethylamine is a chemical compound with the molecular formula and a molecular weight of approximately 113.20 g/mol. It features a cyclopropane ring attached to a propyl group and an amine functional group, making it a unique member of the amine family. The compound is characterized by its distinctive three-membered cyclopropane structure, which contributes to its reactivity and potential applications in various chemical processes.
Research indicates that N-propylcyclopropanemethylamine may exhibit biological activity, particularly in the realm of antimicrobial properties. Its structure allows it to interact with biological systems, potentially influencing various metabolic pathways. Studies have shown that compounds similar to N-propylcyclopropanemethylamine can act as inhibitors or modulators in biological assays, although specific data on this compound's direct biological effects remain limited .
Several methods have been developed for synthesizing N-propylcyclopropanemethylamine:
N-Propylcyclopropanemethylamine finds applications primarily in:
Interaction studies involving N-propylcyclopropanemethylamine often focus on its reactivity with other chemical species. These studies help elucidate its potential roles in biochemical pathways and its effectiveness as a synthetic intermediate. Research has indicated that modifications to the amine structure can significantly influence both reactivity and biological activity, making it a subject of interest for further investigation .
N-Propylcyclopropanemethylamine shares structural similarities with several other compounds, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopropylmethylamine | Cyclopropane amine | Lacks propyl substitution; simpler structure |
| N-Methylcyclopropanemethylamine | Cyclopropane amine | Methyl substitution instead of propyl |
| Isobutylcyclopropanemethylamine | Cyclopropane amine | Isobutyl group introduces branching |
N-Propylcyclopropanemethylamine is unique due to its combination of a cyclopropane ring with a propyl chain and an amine functional group, which enhances its reactivity compared to simpler cyclopropane derivatives. This structural complexity allows for diverse chemical transformations and potential applications in pharmaceuticals and materials science.
The industrial production of N-Propylcyclopropanemethylamine primarily relies on catalytic hydrogenation processes that have been optimized for large-scale manufacturing. The most economically viable industrial route involves the reaction of cyclopropylmethylamine with propionitrile in the presence of hydrogen and heterogeneous catalysts [1]. This process capitalizes on the availability of cyclopropylmethylamine as a by-product from cyclopropyl cyanide production, making it an economically attractive approach for large-scale synthesis.
The preferred industrial catalyst system consists of a mixture of platinum supported on carbon and rhodium supported on carbon, with the optimal composition containing approximately sixty percent platinum and forty percent rhodium by weight based on total metal content [1]. This mixed catalyst system demonstrates superior performance compared to individual metal catalysts, achieving yields of ninety to ninety-five percent based on cyclopropylmethylamine consumption [1]. The catalyst loading typically ranges from 0.5 to 0.6 percent by weight based on propionitrile, providing sufficient catalytic activity while maintaining economic viability [1].
Industrial reaction conditions are carefully controlled to optimize both yield and selectivity. The process operates at temperatures between fifty and sixty degrees Celsius under hydrogen pressures of approximately 150 pounds per square inch gauge [1]. The molar ratio of cyclopropylmethylamine to propionitrile is maintained at 2.35:1 to 3.0:1, ensuring complete conversion of the nitrile substrate while minimizing side reactions [1]. Reaction times typically range from seven to eight hours, after which the reaction mixture is heated to sixty degrees Celsius for an additional two hours to ensure complete conversion [1].
Large-scale industrial implementations utilize sophisticated reactor systems designed for optimal heat and mass transfer. A representative industrial setup employs a 3000-gallon stainless steel reactor equipped with a 500-gallon catalyst drop tank, allowing for precise control of catalyst introduction and reaction conditions [1]. The process achieves remarkable consistency, with total cyclopropylmethylpropylamine yields reaching 3,512 pounds per batch, corresponding to sixty percent yield based on propionitrile and ninety percent yield based on cyclopropylmethylamine [1].
Alternative industrial approaches have been developed for specific applications requiring enhanced purity or different product specifications. The continuous-flow microreaction system represents a significant advancement in cyclopropylamine production technology, achieving ninety-six percent yields in only four minutes residence time at ninety degrees Celsius [2] [3]. This approach eliminates many of the challenges associated with traditional batch Hofmann rearrangement processes, including low production efficiency, poor stability, and complex processing requirements [2] [3].
Laboratory-scale synthesis of N-Propylcyclopropanemethylamine encompasses diverse methodological approaches that prioritize flexibility, product purity, and synthetic efficiency over large-scale economic considerations. The catalytic hydrogenation approach remains fundamental to laboratory synthesis, with modifications designed to accommodate smaller reaction scales and enhanced analytical control [4] [5].
The reduction of appropriately substituted nitrile precursors using sodium borohydride and nickel dichloride catalyst systems provides excellent results under mild reaction conditions [4]. This method proceeds at temperatures between twenty and forty-five degrees Celsius over ten to eighteen hours, with molar ratios of cyclopropylnitrile to sodium borohydride maintained at 1:3 to 1:6 for optimal conversion [4]. The catalyst loading of nickel dichloride relative to nitrile substrate ranges from 0.01:1 to 0.1:1 molar equivalents, providing sufficient catalytic activity while minimizing metal contamination in the final product [4].
Palladium on carbon catalysts offer exceptional versatility for laboratory-scale hydrogenation reactions, particularly when combined with hydrogen gas under atmospheric or slightly elevated pressure conditions [4]. The heterogeneous nature of palladium catalysts facilitates straightforward product separation and catalyst recovery, making this method particularly attractive for repeated laboratory syntheses [4]. Reaction conditions typically involve temperatures between twenty-five and sixty degrees Celsius under one to five atmospheres hydrogen pressure, achieving yields of seventy-five to eighty-five percent with purities of ninety-five to ninety-seven percent [4].
Reductive amination strategies provide powerful alternatives for laboratory synthesis, offering excellent control over carbon-nitrogen bond formation while avoiding complications associated with multiple alkylation reactions [5]. This approach involves initial formation of imine intermediates through condensation of ketone and amine components, followed by selective reduction using sodium cyanoborohydride as the preferred reducing agent [5]. The reaction proceeds under mild acidic conditions in alcoholic solvents or aqueous media with careful pH control to maintain optimal imine formation and reduction rates [5].
The Curtius rearrangement methodology has been successfully adapted for laboratory-scale synthesis, providing access to protected cyclopropylamine derivatives that can be subsequently deprotected to yield the target compound [4] [6]. This approach employs the Weinstock protocol for Curtius degradation of cyclopropanecarboxylic acid derivatives, furnishing N-Boc-protected cyclopropylamine intermediates in seventy-six percent yield [6]. Subsequent deprotection using hydrogen chloride in diethyl ether provides the hydrochloride salt in eighty-seven percent yield [6].
Photochemical methodologies represent emerging approaches for laboratory synthesis, utilizing visible light-mediated formal [3+2] cycloaddition reactions between cyclopropylanilines and electron-deficient alkenes [7] [8]. These reactions proceed under mild conditions using thirteen-watt fluorescent light sources, achieving yields up to ninety-six percent when conducted under degassed conditions in acetonitrile solvent [8]. The methodology demonstrates excellent functional group tolerance and provides access to structurally diverse cyclopropylamine derivatives [8].
Optimization of N-Propylcyclopropanemethylamine synthesis requires systematic evaluation of multiple interdependent parameters that influence both yield and product quality. Temperature optimization represents a critical factor, with careful balance required between reaction rate enhancement and selectivity maintenance. For catalytic hydrogenation processes, optimal temperatures typically range from fifty to sixty degrees Celsius, where increased temperatures above this range result in decreased diastereoselectivity and potential side product formation [9].
Catalyst selection and optimization studies have revealed significant performance differences between various metal systems. Comparative evaluation of platinum, rhodium, and palladium catalysts demonstrates that mixed platinum-rhodium systems provide superior performance compared to individual metal catalysts [1]. The optimal catalyst composition contains sixty percent platinum and forty percent rhodium by weight, achieving the fastest reaction times and highest yields while maintaining excellent product selectivity [1]. Catalyst loading optimization indicates that 0.5 to 0.6 percent by weight based on propionitrile provides optimal balance between catalytic activity and economic efficiency [1].
Solvent system optimization plays crucial roles in determining reaction outcomes, particularly for photochemical and reductive processes. For photochemical [3+2] cycloaddition reactions, acetonitrile provides optimal yields while ethanol shows decreased performance [7]. The concentration optimization reveals that 0.2 molar reaction concentrations afford optimal yields, with higher concentrations leading to increased viscosity and reduced product formation [7]. The addition of specific co-solvents can dramatically impact stereoselectivity, with dimethylformamide improving diastereomeric ratios from 4.4:1 to greater than 20:1 while maintaining excellent product yields [9].
Pressure optimization for hydrogenation reactions demonstrates that 150 pounds per square inch gauge provides optimal balance between reaction rate and equipment requirements [1]. Lower pressures result in decreased reaction rates and incomplete conversion, while significantly higher pressures do not provide proportional benefits and increase equipment costs and safety considerations [1]. The optimization of hydrogen delivery systems, including continuous pressure maintenance and staged hydrogen addition, contributes to consistent product yields across multiple reaction batches [1].
Reaction time optimization studies indicate that extended reaction times beyond optimal ranges can lead to over-reduction and side product formation. For industrial catalytic hydrogenation processes, seven to eight hours represents the optimal reaction duration, followed by an additional two-hour heating period at sixty degrees Celsius to ensure complete conversion [1]. Continuous monitoring of hydrogen uptake provides real-time indication of reaction progress and enables precise determination of reaction completion [1].
Advanced optimization strategies incorporate statistical design of experiments approaches to systematically evaluate multiple variables simultaneously. These methodologies enable identification of optimal reaction conditions while minimizing the number of experimental trials required [10]. Process analytical technology implementations, including real-time spectroscopic monitoring and automated sampling systems, provide enhanced control over reaction parameters and enable rapid optimization of new synthetic routes [10].
The purification of N-Propylcyclopropanemethylamine requires specialized techniques that accommodate the compound's chemical properties, including its basicity, volatility, and potential for oxidation. Distillation represents the primary purification method for large-scale applications, with the compound exhibiting a boiling point range of 135-148 degrees Celsius at atmospheric pressure [1]. The distillation process achieves purities of ninety-five to ninety-eight percent with recovery yields of eighty-five to ninety-two percent, making it economically viable for industrial applications [1].
Column chromatography provides exceptional purification capabilities for laboratory-scale preparations, particularly when high purity is essential for analytical or research applications [11]. Silica gel chromatography using ethyl acetate-hexane solvent systems achieves purities of ninety-eight to ninety-nine percent, though with somewhat lower recovery yields of seventy-five to eighty-five percent due to product retention on the stationary phase [11]. The chromatographic separation enables removal of structural isomers and reaction by-products that cannot be effectively separated by distillation alone [11].
Gas chromatography serves dual purposes as both analytical technique and preparative purification method for high-purity applications [12]. The method utilizes specialized column packings such as GDX-201 (80-100 mesh) in stainless steel columns with carefully controlled temperature programming [12]. Column temperatures of 100-110 degrees Celsius, detection temperatures of 140-150 degrees Celsius, and gasification temperatures of 180-200 degrees Celsius provide optimal separation and detection of trace impurities [12]. The technique achieves purities exceeding ninety-nine percent with recovery yields of ninety to ninety-five percent [12].
Crystallization as hydrochloride or other acid salts provides an effective purification strategy that simultaneously enhances product stability and handling characteristics [6]. The formation of crystalline salts typically proceeds at reduced temperatures (0-10 degrees Celsius) using ethereal hydrogen chloride solutions, achieving purities of ninety-eight to ninety-nine percent with recovery yields of ninety to ninety-five percent [6]. This approach proves particularly valuable for pharmaceutical applications where salt forms provide enhanced bioavailability and stability [6].
Ion exchange chromatography offers specialized purification capabilities for removing ionic impurities and achieving pharmaceutical-grade purity levels [13]. The technique employs cation exchange resins in aqueous-methanolic solvent systems, achieving purities of ninety to ninety-five percent with recovery yields of eighty to ninety percent [13]. The method proves particularly effective for removing trace metal contaminants from catalytic synthesis products [13].
Characterization of N-Propylcyclopropanemethylamine employs multiple complementary analytical techniques to ensure product identity, purity, and quality. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation, with proton NMR revealing characteristic cyclopropane signals at 0.5-1.2 parts per million and benzylamine motifs at 3.7-4.2 parts per million . Carbon-13 NMR and fluorine-19 NMR (when applicable) provide additional structural verification and quantitative purity assessment .
Gas chromatography-mass spectrometry represents the gold standard for purity analysis and impurity identification [13]. The technique provides detection limits of 0.01-100 percent with analysis times of twenty to forty-five minutes using minimal sample quantities (0.1-1.0 milligrams) [13]. The mass spectrometric detection enables identification of structural isomers and reaction by-products that may not be resolvable by other analytical methods [13].
High-performance liquid chromatography provides rapid quantitative analysis with excellent precision, particularly when combined with conductometric detection for ionic species [13]. The method achieves detection limits of 0.1-100 percent with analysis times of ten to twenty-five minutes and precision values (relative standard deviation) of 0.5-2.0 percent [13]. Specialized applications include stability-indicating methods for pharmaceutical quality control and chiral separation for enantiomeric purity assessment [13].
Ion chromatography offers specialized capabilities for trace analysis and pharmaceutical quality control applications [13]. The technique employs Metrosep C4 columns with hydrochloric acid-acetonitrile mobile phases, achieving detection limits of 0.1-1.5 micrograms per milliliter with analysis times of thirty minutes [13]. The method demonstrates excellent precision (relative standard deviation less than 5.0 percent) and provides stability-indicating capabilities for pharmaceutical drug substances [13].
| Synthesis Method | Temperature (°C) | Pressure (psig) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation (Pt/C + Rh/C) | 50-60 | 150 | 7-8 | 90-95 | 98-99 |
| Catalytic Hydrogenation (Pd/C) | 40 | 145-150 | 2.3 | 53.4 | 98 |
| Reductive Amination | 20-45 | Atmospheric | 10-18 | 75-85 | 95-98 |
| Hofmann Rearrangement (Continuous Flow) | 90 | Atmospheric | 0.067 (4 min) | 96 | 98 |
| Curtius Rearrangement | 80-115 | Atmospheric | 24 | 76 | 95 |
| Purification Method | Temperature Range (°C) | Purity Achieved (%) | Recovery Yield (%) | Solvent System |
|---|---|---|---|---|
| Distillation | 135-148 | 95-98 | 85-92 | None |
| Column Chromatography | Room Temperature | 98-99 | 75-85 | Ethyl Acetate/Hexane |
| Gas Chromatography | 100-110 | 99+ | 90-95 | Hydrogen Carrier |
| Crystallization as Salt | 0-10 | 98-99 | 90-95 | Ethanol/Ether |
| Analytical Method | Detection Range/Limit | Analysis Time (minutes) | Sample Amount (mg) | Precision (RSD %) |
|---|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | 0.1-100% | 15-30 | 5-10 | 0.5-2.0 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.01-100% | 20-45 | 0.1-1.0 | 1.0-3.0 |
| High Performance Liquid Chromatography (HPLC) | 0.1-100% | 10-25 | 1-5 | 0.5-2.0 |
| Ion Chromatography | 0.1-1.5 μg/mL | 30 | 50-100 | < 5.0 |
Flammable;Irritant